molecular formula C13H14OS2 B14612074 1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- CAS No. 57663-21-5

1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro-

Cat. No.: B14612074
CAS No.: 57663-21-5
M. Wt: 250.4 g/mol
InChI Key: FHVJLCLKOVGHHT-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- is a compound of significant interest in organic chemistry. This compound is known for its unique structure, which includes a naphthalenone core with bis(methylthio)methylene and dihydro functionalities. Its distinct chemical properties make it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- typically involves the reaction of naphthalenone derivatives with bis(methylthio)methylene reagents. One common method includes the use of sodium ethoxide as a base catalyst to facilitate the reaction . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce high-quality 1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro-.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the naphthalenone core to dihydronaphthalenone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydronaphthalenone derivatives, and various substituted naphthalenone compounds. These products have diverse applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The bis(methylthio)methylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The naphthalenone core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dicyano-2,2-bis(methylthio)ethene
  • 1,1-Dicyano-2,2-bis(methylthio)ethylene
  • 2,2-Bis(methylthio)-1,1-ethylenedicarbonitrile
  • 2-Cyano-3,3-bis(methylthio)acrylonitrile

Uniqueness

1(2H)-Naphthalenone, 2-[bis(methylthio)methylene]-3,4-dihydro- is unique due to its naphthalenone core, which imparts distinct chemical properties and reactivity compared to other bis(methylthio)methylene compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

57663-21-5

Molecular Formula

C13H14OS2

Molecular Weight

250.4 g/mol

IUPAC Name

2-[bis(methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C13H14OS2/c1-15-13(16-2)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6H,7-8H2,1-2H3

InChI Key

FHVJLCLKOVGHHT-UHFFFAOYSA-N

Canonical SMILES

CSC(=C1CCC2=CC=CC=C2C1=O)SC

Origin of Product

United States

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